molecular formula C13H20N2OS B14442277 N-(3-Hydroxypropyl)-N'-(1-phenylpropyl)thiourea CAS No. 74548-50-8

N-(3-Hydroxypropyl)-N'-(1-phenylpropyl)thiourea

Cat. No.: B14442277
CAS No.: 74548-50-8
M. Wt: 252.38 g/mol
InChI Key: HCKCCVZIQCXHRK-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains a hydroxypropyl group and a phenylpropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 3-hydroxypropylamine with 1-phenylpropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxypropyl and phenylpropyl groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxypropyl and phenylpropyl groups can enhance the compound’s binding affinity and specificity for its targets. The compound may also interact with cellular pathways involved in cell proliferation, inflammation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N’-(1-phenylethyl)thiourea
  • N-(3-Hydroxypropyl)-N’-(2-phenylethyl)thiourea
  • N-(2-Hydroxyethyl)-N’-(2-phenylethyl)thiourea

Uniqueness

N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea is unique due to the specific arrangement of its hydroxypropyl and phenylpropyl groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and efficacies in various applications.

Properties

CAS No.

74548-50-8

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

1-(3-hydroxypropyl)-3-(1-phenylpropyl)thiourea

InChI

InChI=1S/C13H20N2OS/c1-2-12(11-7-4-3-5-8-11)15-13(17)14-9-6-10-16/h3-5,7-8,12,16H,2,6,9-10H2,1H3,(H2,14,15,17)

InChI Key

HCKCCVZIQCXHRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=S)NCCCO

Origin of Product

United States

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